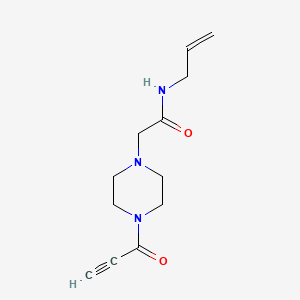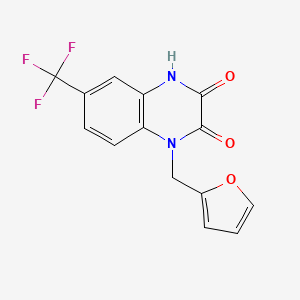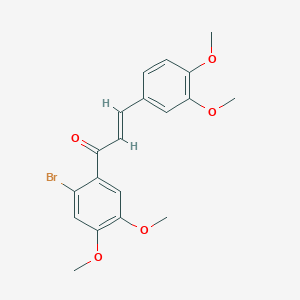![molecular formula C23H22ClN3O4S2 B14941547 2-[(2-aminophenyl)sulfanyl]-4-chloro-5-(morpholin-4-ylsulfonyl)-N-phenylbenzamide](/img/structure/B14941547.png)
2-[(2-aminophenyl)sulfanyl]-4-chloro-5-(morpholin-4-ylsulfonyl)-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-AMINOPHENYL)SULFANYL]-4-CHLORO-5-(MORPHOLINE-4-SULFONYL)-N-PHENYLBENZAMIDE is a complex organic compound with a unique structure that includes an aminophenyl group, a chlorobenzamide core, and a morpholine sulfonyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-AMINOPHENYL)SULFANYL]-4-CHLORO-5-(MORPHOLINE-4-SULFONYL)-N-PHENYLBENZAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic attacks .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-AMINOPHENYL)SULFANYL]-4-CHLORO-5-(MORPHOLINE-4-SULFONYL)-N-PHENYLBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The aminophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the aminophenyl group.
Substitution: The chlorobenzamide core can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted benzamides and sulfonyl derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
2-[(2-AMINOPHENYL)SULFANYL]-4-CHLORO-5-(MORPHOLINE-4-SULFONYL)-N-PHENYLBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 2-[(2-AMINOPHENYL)SULFANYL]-4-CHLORO-5-(MORPHOLINE-4-SULFONYL)-N-PHENYLBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of these targets, inhibiting their activity or modulating their function. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
2-[(2-AMINOPHENYL)SULFANYL]-4-CHLORO-5-(MORPHOLINE-4-SULFONYL)-N-PHENYLBENZAMIDE: shares structural similarities with other benzamide derivatives and sulfonyl-containing compounds.
Benzimidazole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Piperidine derivatives: Widely used in medicinal chemistry for their pharmacological activities.
Uniqueness
The uniqueness of 2-[(2-AMINOPHENYL)SULFANYL]-4-CHLORO-5-(MORPHOLINE-4-SULFONYL)-N-PHENYLBENZAMIDE lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C23H22ClN3O4S2 |
|---|---|
Peso molecular |
504.0 g/mol |
Nombre IUPAC |
2-(2-aminophenyl)sulfanyl-4-chloro-5-morpholin-4-ylsulfonyl-N-phenylbenzamide |
InChI |
InChI=1S/C23H22ClN3O4S2/c24-18-15-21(32-20-9-5-4-8-19(20)25)17(23(28)26-16-6-2-1-3-7-16)14-22(18)33(29,30)27-10-12-31-13-11-27/h1-9,14-15H,10-13,25H2,(H,26,28) |
Clave InChI |
FTPMUQUVPWGMPF-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1S(=O)(=O)C2=C(C=C(C(=C2)C(=O)NC3=CC=CC=C3)SC4=CC=CC=C4N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4,6-trimethyl-3'-(3-methylphenyl)-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B14941501.png)
![6-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941521.png)
![2-[(4-Fluorophenyl)amino]naphthalene-1,4-dione](/img/structure/B14941526.png)
![methyl 3-(2,4-dichlorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B14941530.png)
![4-methyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B14941533.png)
![1-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-5,5-bis(oxidanylidene)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopentane-1-carboxamide](/img/structure/B14941536.png)
![8-ethyl-4,4-dimethyl-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B14941543.png)


![3-(Pyridin-2-yl)-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941551.png)
![2-{[(1,1-Dioxidotetrahydrothiophen-2-yl)methyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B14941555.png)
![Methyl 3,6-diamino-5-cyano-4-(4-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B14941561.png)
![N-[(5-Methyl-1H-13-benzodiazol-2-YL)methyl]but-2-ynamide](/img/structure/B14941564.png)
